molecular formula C21H19NO B11070390 N-(1,2-dihydroacenaphthylen-5-yl)-4-ethylbenzamide

N-(1,2-dihydroacenaphthylen-5-yl)-4-ethylbenzamide

Cat. No.: B11070390
M. Wt: 301.4 g/mol
InChI Key: VUDWDTSEMKZDAA-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-4-ethylbenzamide is a synthetic organic compound that belongs to the class of acenaphthene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-4-ethylbenzamide typically involves the reaction of acenaphthene derivatives with appropriate reagents. One common method involves the reaction of acenaphthene with bromoacetyl bromide in the presence of aluminum chloride to form bromoacetylacenaphthene. This intermediate is then reacted with 4-ethylbenzamide under reflux conditions using ethanol as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-4-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-4-ethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)-4-ethylbenzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethylbenzamide moiety, for example, may enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development.

Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-ethylbenzamide

InChI

InChI=1S/C21H19NO/c1-2-14-6-8-17(9-7-14)21(23)22-19-13-12-16-11-10-15-4-3-5-18(19)20(15)16/h3-9,12-13H,2,10-11H2,1H3,(H,22,23)

InChI Key

VUDWDTSEMKZDAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4

Origin of Product

United States

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